Metoprolol EP Impurity C: A Comprehensive Technical Guide
Metoprolol EP Impurity C: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Metoprolol EP Impurity C, a significant process-related impurity and potential degradation product of the widely used beta-blocker, Metoprolol. This document collates critical information on its chemical identity, synthesis, and analytical characterization, presenting it in a structured format to support research, development, and quality control activities.
Chemical Identity and Physicochemical Properties
Metoprolol EP Impurity C is chemically known as 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde. It is also recognized by several synonyms, including Metoprolol USP Related Compound C and Bisoprolol EP Impurity L.[1][2] The presence of this aldehydic impurity is carefully monitored during the manufacturing process of Metoprolol to ensure the final drug product's purity, safety, and efficacy.[3]
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | 4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde | [1][4] |
| Synonyms | Metoprolol USP Related Compound C, Bisoprolol EP Impurity L | [1][2] |
| CAS Number | 29122-74-5 (free base), 1956321-87-1 (HCl salt) | [1][2][5][6][7] |
| Molecular Formula | C13H19NO3 | [4][6] |
| Molecular Weight | 237.29 g/mol | [4][8] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in Methanol, DMSO | [9] |
Formation and Synthesis
Metoprolol EP Impurity C can arise during the synthesis of Metoprolol or as a degradation product.[2] Its formation is primarily linked to the starting materials and intermediates used in the manufacturing process.
A patented method for the synthesis of Metoprolol EP Impurity C involves a three-step process starting from 4-hydroxybenzaldehyde.[10]
Synthetic Pathway
The synthesis of Metoprolol EP Impurity C, as outlined in patent CN102746169A, is depicted below.[10]
Experimental Protocol for Synthesis (Generalized)
The following is a generalized protocol based on the principles described in the available literature.[10]
Step 1: Synthesis of 4-(2,3-Epoxypropoxy)benzaldehyde (Intermediate II)
-
Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol).
-
Add epichlorohydrin to the reaction mixture.
-
Slowly add a base (e.g., sodium hydroxide) while maintaining the reaction temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product to obtain Intermediate II.
Step 2: Synthesis of Intermediate III
-
React Intermediate II with an excess of isopropylamine.
-
The reaction can be carried out with or without a solvent at a controlled temperature.
-
Monitor the reaction by TLC.
Step 3: Formation of Metoprolol EP Impurity C
-
Upon completion of the reaction in Step 2, remove the excess isopropylamine under reduced pressure.
-
The resulting residue is purified, typically by column chromatography, to yield Metoprolol EP Impurity C.
Analytical Characterization and Control
The identification and quantification of Metoprolol EP Impurity C are crucial for the quality control of Metoprolol. A variety of analytical techniques are employed for its characterization.[2] Commercial suppliers of the reference standard typically provide a comprehensive Certificate of Analysis including data from these methods.[4][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the detection and quantification of Metoprolol EP Impurity C.[2] While specific validated methods are proprietary, a general HPLC protocol can be outlined.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient mode. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV at a suitable wavelength (e.g., 225 nm) |
| Injection Volume | 10-20 µL |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of Metoprolol EP Impurity C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. A Chinese patent reports the following ¹H NMR data for the free base in DMSO-d₆: δ 9.87 (s, 1H), 7.70-7.71 (d, 2H), 6.97-6.98 (d, 2H), 4.22-4.23 (d, 1H), 4.1 (s, 1H), 3.97-3.98 (m, 2H), 2.97-2.98 (m, 1H), 2.83-2.84 (m, 1H), 2.53-2.54 (m, 1H), 2.21 (s, 1H), 1.06-1.07 (dd, 6H).[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The patent reports a mass-to-charge ratio (m/z) of 238 [M+H]⁺ for the protonated molecule.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), aldehyde (-CHO), and ether (C-O-C) groups.
Experimental Workflow for Impurity Profiling
The general workflow for identifying and quantifying Metoprolol EP Impurity C in a drug substance or product is illustrated below.
Pharmacological and Toxicological Profile
As of the current literature review, there is no publicly available data specifically detailing the pharmacological or toxicological properties of Metoprolol EP Impurity C. Impurities in pharmaceutical products are controlled to levels that are considered safe based on qualification thresholds established by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The qualification of an impurity involves assessing the available toxicological data to justify its permitted level in the final drug product. For impurities that are also significant metabolites, their safety is often inferred from the non-clinical and clinical studies of the drug substance itself. However, for process impurities that are not metabolites, separate toxicological studies may be required if they are present above the qualification threshold.
Conclusion
Metoprolol EP Impurity C is a critical quality attribute in the manufacturing of Metoprolol. A thorough understanding of its chemical properties, formation pathways, and analytical methods for its control is essential for ensuring the quality and safety of the final pharmaceutical product. This guide provides a foundational resource for professionals involved in the research, development, and quality assurance of Metoprolol. The use of qualified reference standards and validated analytical methods is paramount for the accurate monitoring and control of this impurity.
References
- 1. analysis.rs [analysis.rs]
- 2. agilent.com [agilent.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Metoprolol EP Impurity C | 29122-74-5 [chemicea.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Metoprolol EP Impurity C | 1956321-87-1 | SynZeal [synzeal.com]
- 9. allmpus.com [allmpus.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. CN102746169A - Synthesis of metoprolol impurity C - Google Patents [patents.google.com]
